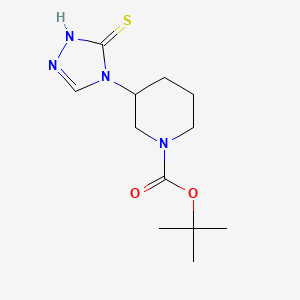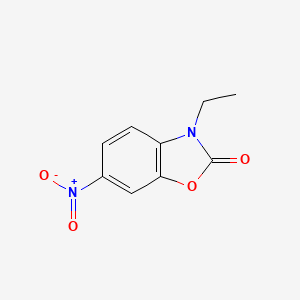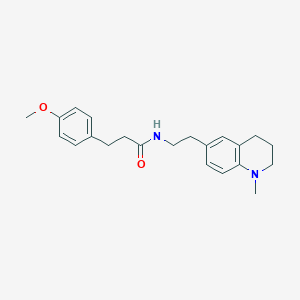
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel scaffolds for medicinal chemistry often involves the creation of unique molecular structures that can serve as the basis for drug discovery. In the case of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, the synthesis process is not directly detailed in the provided papers. However, the first paper discusses the synthesis of 3-oxadiazolyl/triazolyl morpholines, which are structurally related to the compound . The synthesis was performed on a gram scale and involved an electrochemical CH-oxidation of N-Boc morpholine . This suggests that similar methods could potentially be applied to the synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, with the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is not explicitly analyzed in the provided papers. However, the structure likely contains an isoxazole ring, a morpholine moiety, and a thiophene unit, all of which are common in medicinal chemistry due to their interesting electronic properties and potential for biological activity. The electrochemical CH-oxidation mentioned in the first paper could be a key step in the formation of the oxalamide linkage in the target molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, such as the 3-oxadiazolyl/triazolyl morpholines, include electrochemical CH-oxidation . For the synthesis of oxalamides, the second paper describes a novel one-pot synthetic approach that involves a Meinwald rearrangement and a new rearrangement sequence . These reactions could be relevant to the synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, as they provide a method for creating the oxalamide linkage, which is a key feature of the compound.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmacological Potential
The chemical structure of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, though not directly mentioned, resembles that of various compounds explored for pharmacological applications. For instance, compounds with morpholine and isoxazole moieties have been studied for their potential in treating various conditions. A notable example includes the research on σ1 receptor antagonists, such as E‐52862 (S1RA), demonstrating efficacy in alleviating sensory signs of diabetic neuropathy in rats (Paniagua et al., 2016). This indicates the broader interest in morpholine and isoxazole derivatives for neuropathic pain management.
Antimicrobial and Antitubercular Activities
Research has also been conducted on derivatives of isoxazoles for their antimicrobial properties. For example, the synthesis and evaluation of linezolid-like molecules, including morpholine derivatives, have shown significant antitubercular activities (Başoğlu et al., 2012). This suggests that compounds structurally related to N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide could have promising applications in combating tuberculosis and other bacterial infections.
Neurokinin-1 Receptor Antagonism
Another area of interest is the development of neurokinin-1 (NK1) receptor antagonists, with morpholine derivatives showing potential for clinical use in treating emesis and depression (Harrison et al., 2001). The structural flexibility of morpholine allows for the creation of compounds with significant bioavailability and therapeutic potential.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFJCAJNUNOPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)
![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)